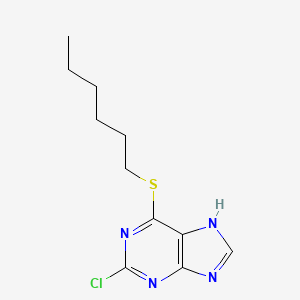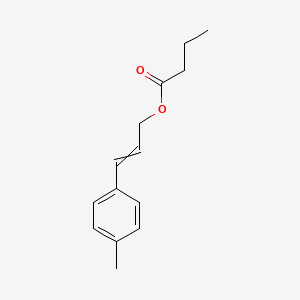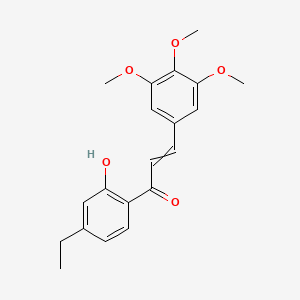![molecular formula C14H11F3N2O2S B15168931 Methanesulfonamide, N-[7-(trifluoromethyl)-9H-carbazol-2-yl]- CAS No. 872604-27-8](/img/structure/B15168931.png)
Methanesulfonamide, N-[7-(trifluoromethyl)-9H-carbazol-2-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonamide, N-[7-(trifluoromethyl)-9H-carbazol-2-yl]- is a complex organic compound known for its unique chemical structure and properties This compound features a methanesulfonamide group attached to a carbazole ring system, which is further substituted with a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-[7-(trifluoromethyl)-9H-carbazol-2-yl]- typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids, bases, and specific catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry .
Análisis De Reacciones Químicas
Types of Reactions
Methanesulfonamide, N-[7-(trifluoromethyl)-9H-carbazol-2-yl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .
Aplicaciones Científicas De Investigación
Methanesulfonamide, N-[7-(trifluoromethyl)-9H-carbazol-2-yl]- has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and as a potential probe in biochemical assays.
Mecanismo De Acción
The mechanism by which Methanesulfonamide, N-[7-(trifluoromethyl)-9H-carbazol-2-yl]- exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s electron-withdrawing properties, influencing its reactivity and binding affinity. The methanesulfonamide moiety can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Known for its strong electron-withdrawing properties and use in organic synthesis.
Trifluoromethanesulfonimide: Utilized as a strong acid and in the preparation of Lewis acid catalysts.
Uniqueness
Methanesulfonamide, N-[7-(trifluoromethyl)-9H-carbazol-2-yl]- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts.
Propiedades
Número CAS |
872604-27-8 |
|---|---|
Fórmula molecular |
C14H11F3N2O2S |
Peso molecular |
328.31 g/mol |
Nombre IUPAC |
N-[7-(trifluoromethyl)-9H-carbazol-2-yl]methanesulfonamide |
InChI |
InChI=1S/C14H11F3N2O2S/c1-22(20,21)19-9-3-5-11-10-4-2-8(14(15,16)17)6-12(10)18-13(11)7-9/h2-7,18-19H,1H3 |
Clave InChI |
DDGRJURRJYZHPZ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1=CC2=C(C=C1)C3=C(N2)C=C(C=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


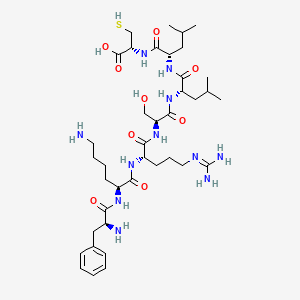
methanone](/img/structure/B15168862.png)
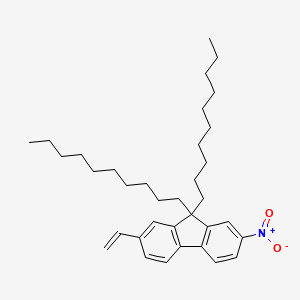
![4,4'-Bis[(3,5-dimethoxyphenyl)methoxy]-2,2'-bipyridine](/img/structure/B15168872.png)
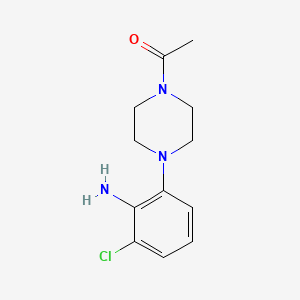
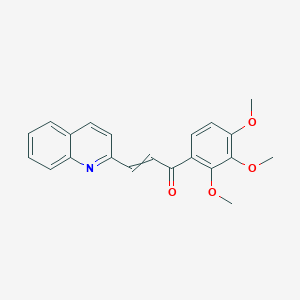
![6,6'-(1,4-Phenylene)bis[2,3-bis(4-fluorophenyl)quinoxaline]](/img/structure/B15168887.png)
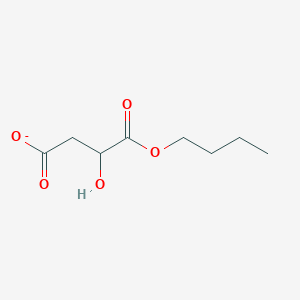
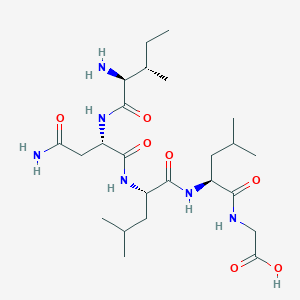
![Benzene, [(1E)-2-[(bromomethyl)sulfonyl]ethenyl]-](/img/structure/B15168908.png)

